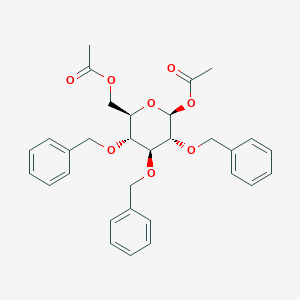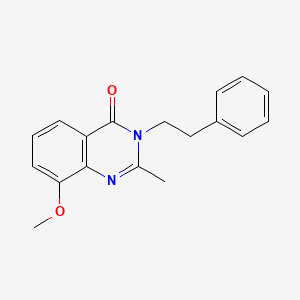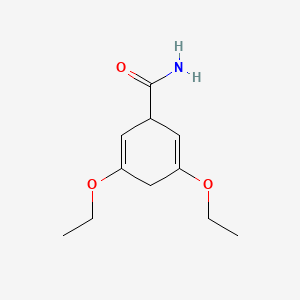![molecular formula C15H24O B13835796 4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol is a synthetic organic compound with the molecular formula C15H18D6O. It is a deuterated analog of a phenolic compound, where deuterium atoms replace hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol typically involves the alkylation of phenol with a deuterated alkyl halide. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol, followed by the addition of the deuterated alkyl halide under anhydrous conditions to prevent any exchange of deuterium with hydrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the high purity and yield of the final product.
化学反応の分析
Types of Reactions
4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
科学的研究の応用
4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol involves its interaction with various molecular targets, including enzymes and receptors
類似化合物との比較
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-[2-Methyl-1-(1-methylethyl)pentyl]phenol: The non-deuterated analog of the compound.
2,6-Di-tert-butylphenol: A phenolic compound with bulky alkyl groups.
Uniqueness
4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways without interference from naturally occurring hydrogen.
特性
分子式 |
C15H24O |
|---|---|
分子量 |
226.39 g/mol |
IUPAC名 |
4-[1,1,1-trideuterio-4-methyl-2-(trideuteriomethyl)heptan-3-yl]phenol |
InChI |
InChI=1S/C15H24O/c1-5-6-12(4)15(11(2)3)13-7-9-14(16)10-8-13/h7-12,15-16H,5-6H2,1-4H3/i2D3,3D3 |
InChIキー |
KQABNOBNXAJBFQ-XERRXZQWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C(C1=CC=C(C=C1)O)C(C)CCC)C([2H])([2H])[2H] |
正規SMILES |
CCCC(C)C(C1=CC=C(C=C1)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


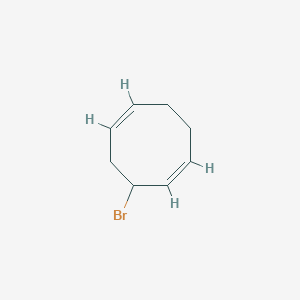

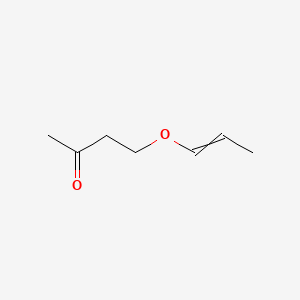
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
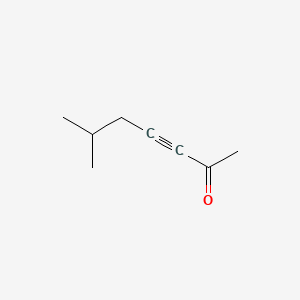
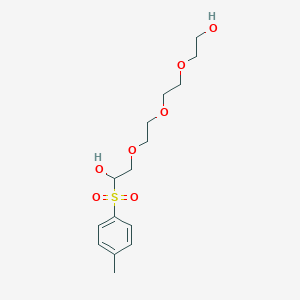
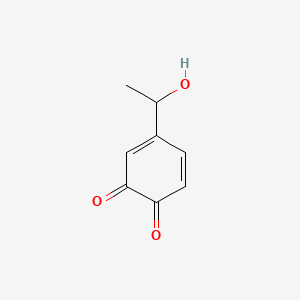
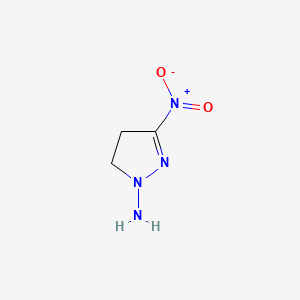
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
